molecular formula C9H5F13O3 B14499137 3-Methyl-5-(tridecafluorohexyl)-1,2,4-trioxolane CAS No. 63967-44-2

3-Methyl-5-(tridecafluorohexyl)-1,2,4-trioxolane

Cat. No.: B14499137
CAS No.: 63967-44-2
M. Wt: 408.11 g/mol
InChI Key: IZCBUFCDNCPBJM-UHFFFAOYSA-N
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Description

3-Methyl-5-(tridecafluorohexyl)-1,2,4-trioxolane is a synthetic organic compound characterized by the presence of a trioxolane ring substituted with a methyl group and a tridecafluorohexyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(tridecafluorohexyl)-1,2,4-trioxolane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a tridecafluorohexyl-substituted alkene with ozone, followed by reduction with a suitable reducing agent to form the trioxolane ring. The reaction conditions often include low temperatures and an inert atmosphere to prevent side reactions and ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction parameters can further improve the yield and purity of the compound. Industrial methods also focus on minimizing waste and energy consumption to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(tridecafluorohexyl)-1,2,4-trioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the cleavage of the trioxolane ring, forming simpler compounds.

    Substitution: The methyl and tridecafluorohexyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and inert atmospheres to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce simpler hydrocarbons or alcohols.

Scientific Research Applications

3-Methyl-5-(tridecafluorohexyl)-1,2,4-trioxolane has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce trioxolane rings into complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery agent due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings, due to its stability and resistance to harsh conditions.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(tridecafluorohexyl)-1,2,4-trioxolane involves its interaction with molecular targets and pathways in biological systems. The trioxolane ring can undergo cleavage to release reactive oxygen species (ROS), which can interact with cellular components, leading to antimicrobial and antiviral effects. The tridecafluorohexyl chain enhances the compound’s stability and bioavailability, allowing it to effectively reach and interact with its targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Methyl-5-(tridecafluorohexyl)-1,2,4-trioxolane include:

  • 3-Methyl-5-(trifluoromethyl)-1,2,4-trioxolane
  • 3-Methyl-5-(pentafluoroethyl)-1,2,4-trioxolane
  • 3-Methyl-5-(heptafluoropropyl)-1,2,4-trioxolane

Uniqueness

The uniqueness of this compound lies in its long tridecafluorohexyl chain, which imparts distinct chemical and physical properties compared to shorter fluorinated chains. This results in enhanced stability, bioavailability, and potential for diverse applications in various fields.

Properties

CAS No.

63967-44-2

Molecular Formula

C9H5F13O3

Molecular Weight

408.11 g/mol

IUPAC Name

3-methyl-5-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-1,2,4-trioxolane

InChI

InChI=1S/C9H5F13O3/c1-2-23-3(25-24-2)4(10,11)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h2-3H,1H3

InChI Key

IZCBUFCDNCPBJM-UHFFFAOYSA-N

Canonical SMILES

CC1OC(OO1)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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